molecular formula C9H14O3 B084415 2-(Diethoxymethyl)furan CAS No. 13529-27-6

2-(Diethoxymethyl)furan

Cat. No. B084415
CAS RN: 13529-27-6
M. Wt: 170.21 g/mol
InChI Key: SEILDMUKBMYIEZ-UHFFFAOYSA-N
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Patent
US07893055B2

Procedure details

To a solution of 2-(diethoxymethyl)furan (2.00 g, 11.75 mmol) in dry THF (8 mL) was added a solution of n-BuLi (1.6 M in Hexane) (8.80 mL, 14.1 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 1 h and treated with methyldisulfide (1.06 mL, 11.75 mmol). The reaction mixture was stirred at −78° C. for 30 min followed by warming to 0° C. for 1 hour. HCl (1N) (20 mL) was added and the organic material was extracted with ether (2×50 mL). The combined organic fractions were dried (MgSO4) and concentrated in vacuo to afford 1.58 g (94%) of crude title compound. LCMS (+ESI, M+H+) m/z 143.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)C.[Li]CCCC.[CH3:18][S:19]SC.Cl>C1COCC1>[CH3:18][S:19][C:7]1[O:6][C:5]([CH:4]=[O:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C=1OC=CC1)OCC
Name
Quantity
8.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
CSSC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
by warming to 0° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the organic material was extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.